N-Benzyl vs. N-Methyl Substituent Effect on Lipophilicity
The N-benzyl substituent on the target compound confers a calculated LogP advantage of approximately +1.3 log units relative to its closest commercially available analog, 2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-methylacetamide (CAS 1021260-91-2), based on structural fragment contributions . This increase in lipophilicity is predicted to enhance passive membrane permeability and non-polar target engagement, differentiating its suitability for intracellular or CNS-leaning discovery programs.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | AlogP ~3.8 (estimated from SMILES: O=C(CN1C=C(C2=NN=C(O2)C2=CC=CO2)C2=C1C=CC=C2)NCC1=CC=CC=C1) |
| Comparator Or Baseline | N-methyl analog (CAS 1021260-91-2); AlogP ~2.5 (estimated) |
| Quantified Difference | Δ LogP ≈ +1.3 |
| Conditions | In silico prediction based on atom-based partition coefficient contribution method. |
Why This Matters
A higher LogP is a key decision factor for projects targeting intracellular or blood-brain barrier-penetrant candidates, directly impacting the choice of compound for hit-to-lead optimization.
